5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17510188
Molecular Formula: C7H6BrClN4S
Molecular Weight: 293.57 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine -](/images/structure/VC17510188.png)
Specification
Molecular Formula | C7H6BrClN4S |
---|---|
Molecular Weight | 293.57 g/mol |
IUPAC Name | 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-5-4(9)1-2-14-5/h1-2H,3H2,(H2,10,12) |
Standard InChI Key | ZHRWMJSBPMIHJQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1Cl)CN2C(=NC(=N2)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, reflects its triazole-thiophene hybrid structure. The triazole ring (1,2,4-triazol-3-amine) is substituted at position 1 with a (3-chlorothiophen-2-yl)methyl group and at position 5 with a bromine atom. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions in molecular complexes.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₆BrClN₄S |
Molecular Weight | 293.57 g/mol |
IUPAC Name | 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
InChI | InChI=1S/C7H6BrClN4S/c8-6... |
SMILES | C1=C(SC=C1CN2C(=NC(=N2)N)Br)Cl |
The InChIKey ZHRWMJSBPMIHJQ-UHFFFAOYSA-N
and Canonical SMILES string provide unambiguous identifiers for computational modeling and database searches.
Crystallographic and Spectroscopic Insights
While X-ray crystallography data for this specific compound remains unpublished, analogous triazole-thiophene hybrids exhibit monoclinic crystal systems with intermolecular hydrogen bonding between amine groups and halogen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy of related compounds reveals distinct proton environments: the thiophene ring’s protons resonate at δ 6.8–7.2 ppm, while the triazole’s NH₂ group appears as a broad singlet near δ 5.5 ppm .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves a multi-step sequence:
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Thiophene Functionalization: 3-Chlorothiophene-2-carbaldehyde undergoes nucleophilic substitution with hydrazine to form a hydrazone intermediate.
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Triazole Cyclization: The hydrazone reacts with cyanamide under acidic conditions to construct the 1,2,4-triazole core.
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Bromination: N-Bromosuccinimide (NBS) selectively brominates the triazole at position 5, achieving yields of 65–75% under anhydrous conditions.
Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes, though scalability remains a challenge .
Purification and Yield Enhancement
Chromatographic purification (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures yield >95% purity. Industrial-scale production employs continuous-flow reactors to maintain precise temperature control during bromination, minimizing byproducts like 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole .
Chemical Reactivity and Functionalization
Halogen-Directed Substitutions
The bromine atom at position 5 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C produces 5-phenyl-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine in 82% yield.
Amine Group Modifications
The primary amine at position 3 undergoes acylation with acetyl chloride or sulfonylation with benzenesulfonyl chloride. These modifications enhance lipophilicity, as evidenced by logP increases from 1.2 to 2.8 for the acetylated derivative.
Biological Evaluation and Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231) demonstrate moderate inhibition, with MIC values of 32 µg/mL and 64 µg/mL, respectively. The chlorothiophene moiety is hypothesized to disrupt microbial membrane integrity via thiol-mediated oxidation.
Material Science Applications
Thin films of the compound exhibit semiconducting behavior with a bandgap of 2.8 eV, suitable for organic field-effect transistors (OFETs). Hole mobility measurements reach 0.12 cm²/V·s, comparable to polythiophene derivatives.
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